1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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Overview
Description
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of an o-aminobenzyl group attached to the tetrahydroisoquinoline core, which is further modified by the addition of two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps. One common method starts with the reduction of o-nitrobenzaldehyde to o-aminobenzyl alcohol using zinc and hydrochloric acid in an alcoholic solution . This intermediate is then subjected to a Mannich reaction with 2-methyl-1,2,3,4-tetrahydroisoquinoline and formaldehyde to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .
Scientific Research Applications
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the receptor’s active site . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
- o-Aminobenzyl alcohol
Uniqueness
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to the presence of both the o-aminobenzyl group and the tetrahydroisoquinoline core, which confer distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Biological Activity
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C_{11}H_{14}N_2·2HCl
- Molecular Weight : 227.16 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors:
- Dopaminergic System : Initial studies suggest that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects against dopaminergic neurodegeneration. This is particularly relevant in models of Parkinson's disease where dopaminergic neurons are compromised .
- Opioid Receptors : Research indicates that similar compounds have shown binding affinity to opioid receptors, which could imply analgesic properties. The structure-activity relationship (SAR) studies reveal that modifications in the isoquinoline structure influence receptor affinity and efficacy .
- Anticonvulsant Activity : Some derivatives have demonstrated enhanced anticonvulsant effects when combined with established antiepileptic drugs, suggesting a potential role in seizure management .
Neuroprotective Effects
A study conducted on the neuroprotective effects of related tetrahydroisoquinolines indicated that these compounds can prevent neurotoxicity induced by agents such as rotenone. The protective mechanism involves the modulation of dopamine levels and the preservation of dopaminergic neurons in animal models .
Antinociceptive Properties
The antinociceptive activity was assessed using various pain models in mice. Compounds structurally related to 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline showed significant reductions in pain response, supporting their potential use as analgesics .
Case Studies
- Neurotoxicity Assessment : In vivo studies using mouse models demonstrated that administration of tetrahydroisoquinoline derivatives significantly reduced the binding of neurotoxic agents to dopamine transporters, indicating a protective effect against neurodegeneration .
- Pain Management Trials : A series of experiments evaluated the efficacy of these compounds in reducing pain responses in animal models. The results indicated a dose-dependent relationship between compound concentration and pain relief efficacy .
Data Table: Summary of Biological Activities
Properties
CAS No. |
17750-48-0 |
---|---|
Molecular Formula |
C17H22Cl2N2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
[2-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]phenyl]azanium;dichloride |
InChI |
InChI=1S/C17H20N2.2ClH/c1-19-11-10-13-6-2-4-8-15(13)17(19)12-14-7-3-5-9-16(14)18;;/h2-9,17H,10-12,18H2,1H3;2*1H |
InChI Key |
IHUBXLIIDFPIBE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC2=CC=CC=C2C1CC3=CC=CC=C3[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
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